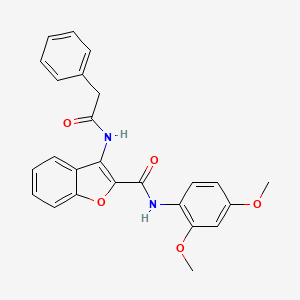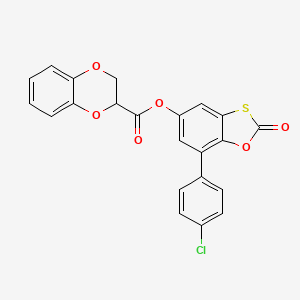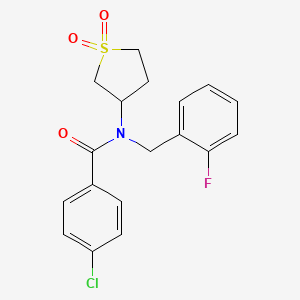![molecular formula C28H28N4O2S B11419057 (2-(3,4-dihydroquinolin-1(2H)-yl)benzo[d]thiazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B11419057.png)
(2-(3,4-dihydroquinolin-1(2H)-yl)benzo[d]thiazol-4-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a combination of piperazine, benzothiazole, and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 1-(2-methoxyphenyl)piperazine.
Benzothiazole synthesis: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Coupling reactions: The piperazine derivative is then coupled with the benzothiazole moiety using a carbonylating agent to form the intermediate compound.
Formation of tetrahydroquinoline: The final step involves the cyclization of the intermediate with a suitable reagent to form the tetrahydroquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter receptors and its potential use in treating neurological disorders.
Materials Science: It is explored for its use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various signaling pathways . This can result in therapeutic effects such as the alleviation of symptoms in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the piperazine moiety and is used in similar pharmacological studies.
Benzothiazole derivatives: Compounds with the benzothiazole ring are studied for their antimicrobial and anticancer properties.
Tetrahydroquinoline derivatives: These compounds are explored for their potential in treating cardiovascular diseases.
Uniqueness
1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its multi-functional structure, which allows it to interact with a variety of biological targets and exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C28H28N4O2S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-yl)-1,3-benzothiazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H28N4O2S/c1-34-24-13-5-4-12-23(24)30-16-18-31(19-17-30)27(33)21-10-6-14-25-26(21)29-28(35-25)32-15-7-9-20-8-2-3-11-22(20)32/h2-6,8,10-14H,7,9,15-19H2,1H3 |
InChI Key |
BNJUXBFWBIMQTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C4C(=CC=C3)SC(=N4)N5CCCC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11418974.png)
![3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418977.png)
![N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11418986.png)
![3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418990.png)
![2-[(3,4-dimethoxybenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B11418995.png)
![4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-prop-2-enylbutanamide](/img/structure/B11419007.png)


![N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-4-fluorobenzamide](/img/structure/B11419029.png)
![1-(4-chlorophenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11419040.png)
![2-(3-hydroxypropyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11419046.png)

![dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11419065.png)
![4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11419072.png)
